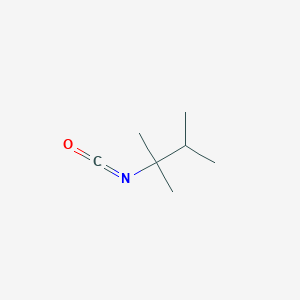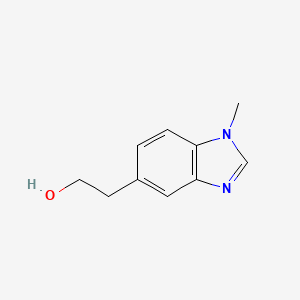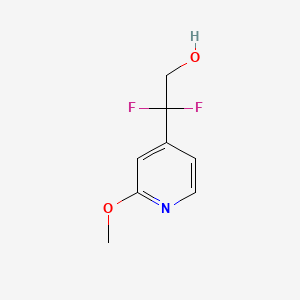![molecular formula C9H7ClF3N B13612181 2-Chloro-6-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13612181.png)
2-Chloro-6-[1-(trifluoromethyl)cyclopropyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-[1-(trifluoromethyl)cyclopropyl]pyridine is an organic compound with the molecular formula C9H7ClF3N. It is a derivative of pyridine, featuring a chlorine atom at the 2-position and a trifluoromethylcyclopropyl group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[1-(trifluoromethyl)cyclopropyl]pyridine typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the chlorine and trifluoromethylcyclopropyl groups. One common method involves the use of trifluoromethylcyclopropyl bromide and a chlorinating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-[1-(trifluoromethyl)cyclopropyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Aplicaciones Científicas De Investigación
2-Chloro-6-[1-(trifluoromethyl)cyclopropyl]pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-[1-(trifluoromethyl)cyclopropyl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine: Similar structure but with the trifluoromethylcyclopropyl group at the 5-position.
2-Chloro-6-(trifluoromethyl)pyridine: Lacks the cyclopropyl group, making it less sterically hindered.
Uniqueness
2-Chloro-6-[1-(trifluoromethyl)cyclopropyl]pyridine is unique due to the presence of both the chlorine and trifluoromethylcyclopropyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances its stability and lipophilicity, while the cyclopropyl ring adds steric bulk, influencing its reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C9H7ClF3N |
|---|---|
Peso molecular |
221.60 g/mol |
Nombre IUPAC |
2-chloro-6-[1-(trifluoromethyl)cyclopropyl]pyridine |
InChI |
InChI=1S/C9H7ClF3N/c10-7-3-1-2-6(14-7)8(4-5-8)9(11,12)13/h1-3H,4-5H2 |
Clave InChI |
RKRPENMVJOPIRB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=NC(=CC=C2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


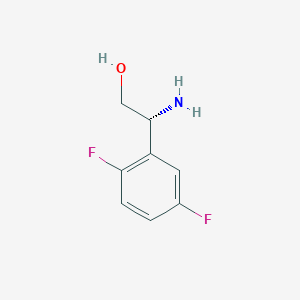
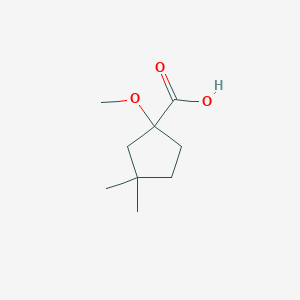
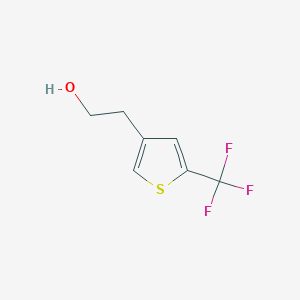
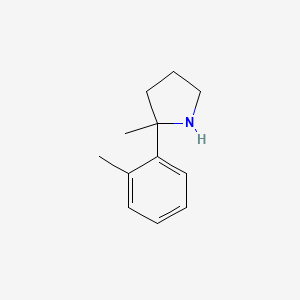
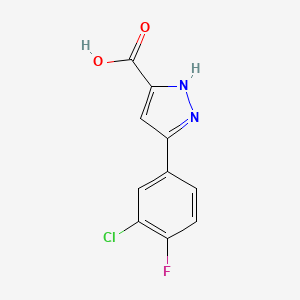
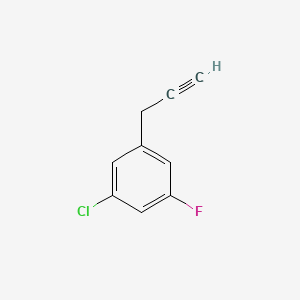
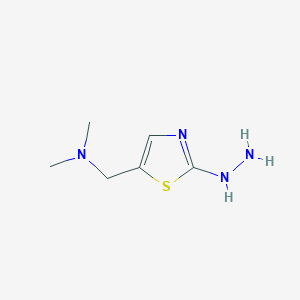
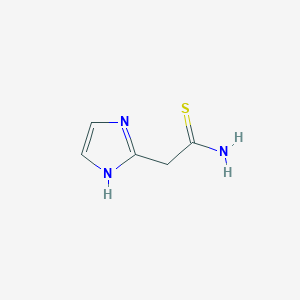
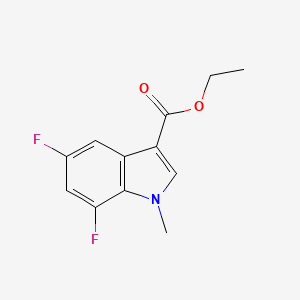
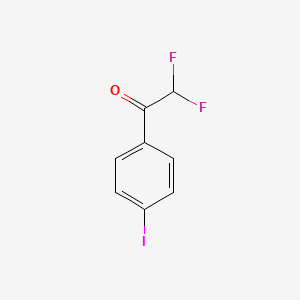
![3-Azabicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B13612166.png)
